![molecular formula C8H5ClF2O B1411459 2,3-Difluoro-6-methylbenzoyl chloride CAS No. 1806370-17-1](/img/structure/B1411459.png)
2,3-Difluoro-6-methylbenzoyl chloride
Overview
Description
2,3-Difluoro-6-methylbenzoyl chloride, also known as DBMC, is a fluorinated benzoyl chloride. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Molecular Structure Analysis
The molecular formula of 2,3-Difluoro-6-methylbenzoyl chloride is C8H5ClF2O . It consists of a benzene ring with two fluorine atoms, one methyl group, and a benzoyl chloride group attached to it .Physical And Chemical Properties Analysis
2,3-Difluoro-6-methylbenzoyl chloride has a molecular weight of 190.57 g/mol . It has a boiling point of 203.1±35.0 °C and a density of 1.3114 g/mL at 25 °C . The compound is sensitive to moisture .Safety and Hazards
2,3-Difluoro-6-methylbenzoyl chloride is classified as acutely toxic and corrosive . It can cause severe skin burns and eye damage. It is harmful if swallowed and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .
Future Directions
The field of difluoromethylation, which includes compounds like 2,3-Difluoro-6-methylbenzoyl chloride, has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may focus on developing more efficient and selective methods for difluoromethylation, as well as exploring new applications of these compounds in the synthesis of pharmaceuticals and fine chemicals .
properties
IUPAC Name |
2,3-difluoro-6-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4-2-3-5(10)7(11)6(4)8(9)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWCUGWVUPUETC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-methylbenzoyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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